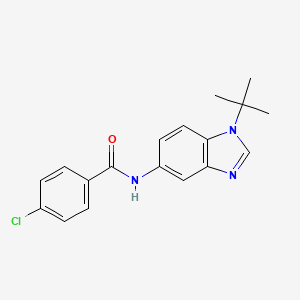![molecular formula C19H18N2O B5802435 3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile, commonly referred to as MPAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
作用機序
The mechanism of action of MPAP is not fully understood, but it is believed to act as a competitive antagonist at the dopamine D3 receptor. This receptor is primarily found in the mesolimbic system of the brain and is involved in the regulation of reward and motivation. By blocking the activity of this receptor, MPAP may help to reduce addictive behaviors and other related disorders.
Biochemical and Physiological Effects
MPAP has been shown to have a range of biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, it has also been found to inhibit the activity of the vesicular monoamine transporter 2 (VMAT2). This transporter is involved in the packaging and release of dopamine and other neurotransmitters in the brain. By inhibiting its activity, MPAP may help to reduce the levels of dopamine and other neurotransmitters in the brain, leading to a reduction in addictive behaviors.
実験室実験の利点と制限
One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, there are also limitations to its use. For example, it is not yet known how MPAP affects other dopamine receptors or other neurotransmitter systems. Additionally, further research is needed to determine the optimal dosages and administration methods for MPAP in lab experiments.
将来の方向性
There are a number of future directions for research on MPAP. One area of interest is its potential as a therapeutic agent for addiction and other related disorders. Additionally, further research is needed to fully understand its mechanism of action and how it affects other dopamine receptors and neurotransmitter systems. Finally, there is potential for the development of new compounds based on the structure of MPAP that may have even greater selectivity and efficacy as therapeutic agents.
合成法
MPAP can be synthesized through a multi-step process that involves the reaction of 4-morpholinylphenylboronic acid with 2-phenylacrylonitrile. The reaction is catalyzed by palladium and is carried out in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.
科学的研究の応用
MPAP has been found to have a range of potential applications in scientific research. One of the most promising areas is its use as a selective dopamine D3 receptor antagonist. This receptor is involved in a range of neurological disorders, including addiction and schizophrenia. MPAP has been shown to block the activity of this receptor, making it a potential therapeutic agent for these disorders.
特性
IUPAC Name |
(Z)-3-(4-morpholin-4-ylphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-15-18(17-4-2-1-3-5-17)14-16-6-8-19(9-7-16)21-10-12-22-13-11-21/h1-9,14H,10-13H2/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMYRSSSEFHZLX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[4-(morpholin-4-yl)phenyl]-2-phenylprop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)




![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
